molecular formula C13H11ClN2O2S B2439644 Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 344281-61-4

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2439644
CAS No.: 344281-61-4
M. Wt: 294.75
InChI Key: JYUAQZDXEAGPKT-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and a sulfanyl group, which is further connected to a methyl acetate moiety

Scientific Research Applications

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool in studying the interactions of pyrimidine derivatives with biological targets, aiding in the understanding of their mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chlorobenzaldehyde and thiourea in the presence of a base like sodium hydroxide.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent, such as thiourea or sodium sulfide, under controlled conditions.

    Esterification: The final step involves the esterification of the sulfanyl-substituted pyrimidine with methyl chloroacetate in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[5-(4-bromophenyl)-2-pyrimidinyl]sulfanyl}acetate
  • Methyl 2-{[5-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetate
  • Methyl 2-{[5-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}acetate

Uniqueness

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

methyl 2-[5-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-18-12(17)8-19-13-15-6-10(7-16-13)9-2-4-11(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUAQZDXEAGPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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